Isobornyl isovalerate
Overview
Description
Isobornyl isovalerate is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.3657 g/mol . It is also known by other names such as bornyl isovalerate and isovaleric acid, 2-bornyl ester . This compound is characterized by its pleasant woody and camphoraceous odor, making it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobornyl isovalerate can be synthesized through the esterification of isoborneol with isovaleric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where isoborneol and isovaleric acid are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the ester product is continuously removed from the reaction mixture to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Isobornyl isovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert this compound back to isoborneol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of isovaleric acid and isoborneol ketone.
Reduction: Regeneration of isoborneol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isobornyl isovalerate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor.
Mechanism of Action
The mechanism of action of isobornyl isovalerate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and pain pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Isobornyl isovalerate can be compared with other similar compounds such as:
Isoborneol: A precursor to this compound, known for its camphoraceous odor and use in traditional medicine.
Bornyl acetate: Another ester of borneol, used in fragrances and flavors for its pleasant aroma.
Fenchol: A structural isomer of isoborneol, also used in essential oils and fragrances.
Uniqueness: this compound stands out due to its unique combination of a pleasant woody and camphoraceous odor, making it highly valuable in the fragrance and flavor industries . Its potential therapeutic properties further enhance its significance in scientific research .
Properties
CAS No. |
7779-73-9 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11-,12-,15+/m0/s1 |
InChI Key |
MPYYVGIJHREDBO-SLEUVZQESA-N |
SMILES |
CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1C[C@@H]2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |
boiling_point |
151.00 to 152.00 °C. @ 26.00 mm Hg |
density |
0.900-0.906 |
physical_description |
Colourless liquid; Herbaceouos-camphoraceous warm, and slightly green-woody aroma |
solubility |
Soluble in oils, Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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